(2-Amino-3-methylbutan-2-yl)phosphonic acid
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Overview
Description
(2-Amino-3-methylbutan-2-yl)phosphonic acid is a chemical compound with the molecular formula C5H14NO3P and a molecular weight of 167.145 g/mol . It is also known by its IUPAC name, (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate . This compound is part of the phosphonic acid family, which is characterized by the presence of a phosphonic acid group (P(O)(OH)2) attached to an organic moiety.
Preparation Methods
The synthesis of (2-Amino-3-methylbutan-2-yl)phosphonic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-methylbutan-2-ol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
(2-Amino-3-methylbutan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced phosphonic acid derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
(2-Amino-3-methylbutan-2-yl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential role in biochemical pathways and as a mimic of natural amino acids, which can be useful in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of (2-Amino-3-methylbutan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes that require phosphonic acid derivatives as substrates. The compound’s phosphonic acid group can mimic the phosphate group in natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity .
Molecular targets include enzymes involved in bone resorption, where the compound can inhibit the activity of osteoclasts, the cells responsible for bone breakdown. This mechanism is particularly relevant in the treatment of bone diseases such as osteoporosis .
Comparison with Similar Compounds
(2-Amino-3-methylbutan-2-yl)phosphonic acid can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: This compound has a similar structure but with a different alkyl group attached to the phosphonic acid moiety.
Hydroxyethylidene diphosphonic acid (HEDP): HEDP is another phosphonic acid derivative used in water treatment and as a scale inhibitor.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and binding properties compared to other phosphonic acid derivatives .
Properties
Molecular Formula |
C5H14NO3P |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(2-amino-3-methylbutan-2-yl)phosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)5(3,6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9) |
InChI Key |
NANISUSRVMESCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(N)P(=O)(O)O |
Origin of Product |
United States |
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